molecular formula C17H13ClN4O B159172 alpha-Hydroxyalprazolam CAS No. 37115-43-8

alpha-Hydroxyalprazolam

Cat. No. B159172
Key on ui cas rn: 37115-43-8
M. Wt: 324.8 g/mol
InChI Key: ZURUZYHEEMDQBU-UHFFFAOYSA-N
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Patent
US03941799

Procedure details

An amount of 25 g of 1-(benzyloxymethyl)-6-phenyl- 8-chloro-4H-s-triazolo[4,3-a] [1,4]benzodiazepine is dissolved in 200 ml of glacial acetic acid; there is then added to the solution 170 ml of 48% aqueous hydrobromic acid. The mixture is heated for 90 minutes at 80° and then cooled to 5°; while stirring is maintained, the mixture is adjusted to pH 6 with concentrated sodium hydroxide solution, and water as well as methylene chloride subsequently added. The organic phase is separated, washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated by evaporation. The residue is dissolved in ethyl acetate/methanol (9:1); the solution is filtered through a column of 150 g of silica gel (Merck, particle size 0.05 - 0.2 mm), and the column eluted with ethyl acetate/methanol (9:1) to (7:3). The eluate is concentrated by evaporation and the residue crystallised from ethyl acetate/ether to obtain 6-phenyl-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine-1-methanol, M.P. 210°-211°.
Name
1-(benzyloxymethyl)-6-phenyl- 8-chloro-4H-s-triazolo[4,3-a] [1,4]benzodiazepine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]1[N:14]2[C:15]3[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][C:16]=3[C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[N:18][CH2:19][C:13]2=[N:12][N:11]=1)C1C=CC=CC=1.Br.[OH-].[Na+].O>C(O)(=O)C.C(Cl)Cl>[C:20]1([C:17]2[C:16]3[CH:26]=[C:27]([Cl:30])[CH:28]=[CH:29][C:15]=3[N:14]3[C:10]([CH2:9][OH:8])=[N:11][N:12]=[C:13]3[CH2:19][N:18]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:2.3|

Inputs

Step One
Name
1-(benzyloxymethyl)-6-phenyl- 8-chloro-4H-s-triazolo[4,3-a] [1,4]benzodiazepine
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1=NN=C2N1C1=C(C(=NC2)C2=CC=CC=C2)C=C(C=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 90 minutes at 80°
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5°
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
ADDITION
Type
ADDITION
Details
subsequently added
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate/methanol (9:1)
FILTRATION
Type
FILTRATION
Details
the solution is filtered through a column of 150 g of silica gel (Merck, particle size 0.05 - 0.2 mm)
WASH
Type
WASH
Details
the column eluted with ethyl acetate/methanol (9:1) to (7:3)
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue crystallised from ethyl acetate/ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NCC=2N(C3=C1C=C(C=C3)Cl)C(=NN2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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